5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid is an organic compound that features a bromo and fluoro substituted phenyl ring attached to an amino group, which is further connected to a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and glutaric anhydride.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Procedure: The 4-bromo-2-fluoroaniline is reacted with glutaric anhydride in the presence of a base such as triethylamine. The reaction mixture is heated to reflux for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromo and fluoro groups on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chloro-2-fluorophenyl)amino]-5-oxopentanoic acid
- 5-[(4-Bromo-2-chlorophenyl)amino]-5-oxopentanoic acid
- 5-[(4-Bromo-2-methylphenyl)amino]-5-oxopentanoic acid
Uniqueness
5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H11BrFNO3 |
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Molecular Weight |
304.11 g/mol |
IUPAC Name |
5-(4-bromo-2-fluoroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H11BrFNO3/c12-7-4-5-9(8(13)6-7)14-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,14,15)(H,16,17) |
InChI Key |
VYWIAUJCZZOVJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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